
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a bromine atom and an alkoxy group attached to a cyclopentane ring. The molecular formula of this compound is C11H21BrO .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane and subsequent etherification. One common method involves the reaction of cyclopentanol with phosphorus tribromide to form bromocyclopentane . This intermediate is then reacted with 4-methyl-1-pentanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of cyclopentanol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Cyclopentanol derivatives.
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alkoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Bromocyclopentane: A simpler analog with only a bromine atom attached to the cyclopentane ring.
1-Bromo-4-methylpentane: A linear analog with a bromine atom attached to a pentane chain.
Cyclopentanol: The hydroxyl analog of cyclopentane, lacking the bromine atom.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is unique due to the presence of both a bromine atom and an alkoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)5-4-8-13-11-7-3-6-10(11)12/h9-11H,3-8H2,1-2H3 |
Clave InChI |
GMFBIIOSBVIWFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


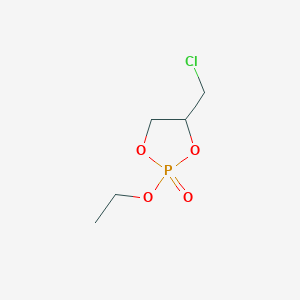
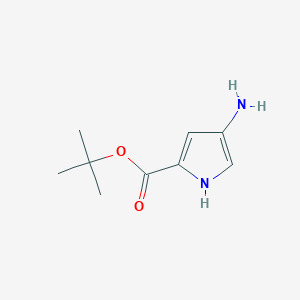
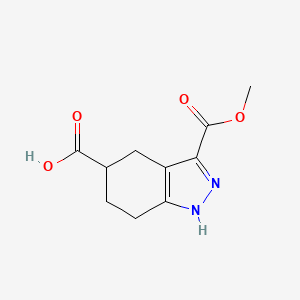
![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
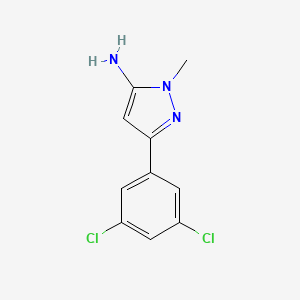
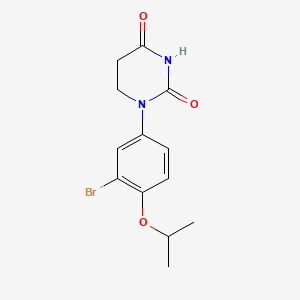
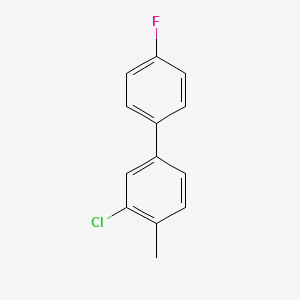
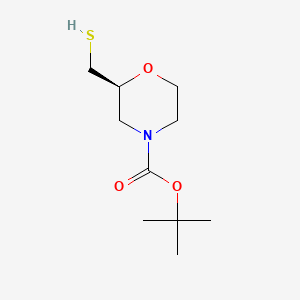
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


